Nhe3-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

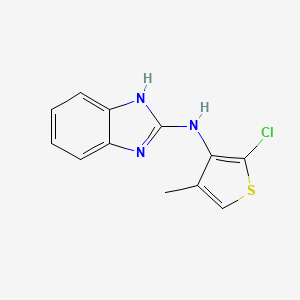

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN3S |

|---|---|

Molecular Weight |

263.75 g/mol |

IUPAC Name |

N-(2-chloro-4-methylthiophen-3-yl)-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C12H10ClN3S/c1-7-6-17-11(13)10(7)16-12-14-8-4-2-3-5-9(8)15-12/h2-6H,1H3,(H2,14,15,16) |

InChI Key |

VCZHIOCRVCECIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1NC2=NC3=CC=CC=C3N2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Regulatory Machinery of Apical NHE3: A Technical Guide

An In-depth Examination of the Molecular Mechanisms Governing the Activity of the Apical Sodium-Hydrogen Exchanger 3 (NHE3) for Researchers, Scientists, and Drug Development Professionals.

Introduction

The Sodium-Hydrogen Exchanger 3 (NHE3), encoded by the SLC9A3 gene, is a crucial ion transporter predominantly located on the apical membrane of epithelial cells in the small intestine, colon, and renal proximal tubules.[1][2][3] It facilitates the electroneutral exchange of intracellular protons for extracellular sodium ions, playing a pivotal role in transepithelial sodium and water absorption, as well as acid-base homeostasis.[1][2][4] Given its central function in these physiological processes, NHE3 is a key therapeutic target for conditions such as hypertension and irritable bowel syndrome with constipation.[5] This technical guide provides a comprehensive overview of the complex regulatory mechanisms that govern apical NHE3 activity, with a focus on the signaling pathways, protein-protein interactions, and experimental methodologies used to elucidate these processes.

Core Regulatory Mechanisms of Apical NHE3

The activity of apical NHE3 is intricately regulated through a variety of mechanisms, including transcriptional control, protein phosphorylation, dynamic protein-protein interactions, and vesicular trafficking.[1] These regulatory events allow for both acute and chronic adaptation of NHE3 function in response to physiological stimuli.

Signaling Pathways Modulating NHE3 Activity

A multitude of signaling cascades converge on NHE3 to either inhibit or stimulate its transport activity. These pathways are often initiated by hormones, neurotransmitters, and other signaling molecules that bind to receptors on the epithelial cell surface.

Inhibitory Signaling Pathways:

-

Protein Kinase A (PKA) Pathway: An increase in intracellular cyclic AMP (cAMP) levels, often triggered by hormones like dopamine, activates PKA.[1][3][6] PKA then directly phosphorylates NHE3 at specific serine residues (e.g., Ser-552 and Ser-605), leading to a decrease in its transport activity.[1] This inhibition is often dependent on the presence of scaffolding proteins from the Na+/H+ Exchanger Regulatory Factor (NHERF) family.[1][7]

-

Protein Kinase C (PKC) Pathway: Activation of PKC, typically through G-protein coupled receptors that stimulate phospholipase C, can also lead to NHE3 inhibition. This pathway is often associated with elevated intracellular calcium levels.[2][8] The formation of a multi-protein complex involving NHE3, NHERF2, α-actinin-4, and PKCα can result in the endocytosis of NHE3, thereby reducing its presence on the apical membrane.[8]

-

cGMP-Dependent Protein Kinase II (cGKII) Pathway: Elevated intracellular cyclic GMP (cGMP) levels activate cGKII, which can also inhibit NHE3 activity. This pathway is particularly relevant in the intestine.[8]

-

Calcium (Ca2+) Signaling: A rise in intracellular calcium can inhibit NHE3 activity, often in a manner dependent on NHERF2 and involving the PKC pathway.[8]

Stimulatory Signaling Pathways:

-

Serum- and Glucocorticoid-inducible Kinase 1 (SGK1) Pathway: Glucocorticoids can upregulate NHE3 activity, in part through the activation of SGK1.[1] SGK1 can phosphorylate NHE3, and this process is facilitated by the scaffolding protein NHERF2, leading to the translocation of NHE3 to the cell surface.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: In some cellular contexts, the MAPK pathway has been shown to stimulate NHE3 activity. For instance, α1-adrenergic receptor activation can lead to MAPK-dependent stimulation of NHE3.

The Role of Scaffolding Proteins: The NHERF Family

The NHERF family of proteins (including NHERF1, NHERF2, and NHERF3) are critical for the regulation of NHE3.[1][6][7] These proteins contain PDZ domains that allow them to bind to the C-terminus of NHE3 and act as scaffolds, bringing together NHE3, protein kinases, and cytoskeletal elements into signaling complexes or "signalosomes".[1][7] This scaffolding function is essential for the efficient and specific regulation of NHE3 by various signaling pathways. For example, NHERF proteins are required for PKA-mediated inhibition of NHE3.[7]

Vesicular Trafficking and a Dynamic Pool of NHE3

A significant portion of cellular NHE3 resides in an intracellular pool within endosomes.[6] The activity of NHE3 at the apical membrane is dynamically regulated by the rates of endocytosis (internalization) and exocytosis (insertion into the membrane).[2] Inhibitory signals often promote the endocytosis of NHE3 from the apical membrane into intracellular vesicles, a process that can be mediated by clathrin.[2] Conversely, stimulatory signals can promote the trafficking of NHE3 from these intracellular stores to the apical membrane, thereby increasing transport capacity.[2]

Quantitative Data on NHE3 Regulation

The following tables summarize quantitative data from various studies on the regulation of NHE3 activity and expression.

| Stimulus/Condition | Cell/Tissue Type | Effect on NHE3 Activity/Expression | Fold Change/Percentage Change | Reference |

| Glucocorticoids (methylprednisolone) | Rabbit Ileum | Increased NHE3 Activity | 4.1-fold increase | |

| Glucocorticoids (methylprednisolone) | Rabbit Ileum | Increased NHE3 Protein in Brush Border | 2.3-fold increase | |

| NHE3 Knockout | Mouse Proximal Tubule | Reduced Bicarbonate Reabsorption | ~36% decrease | |

| NHE3 Knockout | Mouse Proximal Tubule | Reduced Fluid Reabsorption | ~27% decrease |

| NHE Isoform | Cell Type | Cell Surface Expression (%) | Turnover Number (ions/sec at 37°C) | Reference |

| NHE1 | PS120 Fibroblasts | 88.8 ± 3.5% | 742 ± 47 | |

| NHE2 (85 kDa) | PS120 Fibroblasts | 64.6 ± 3.3% | 459 ± 16 | |

| NHE3 | PS120 Fibroblasts | 14.0 ± 1.3% | 609 ± 39 |

Experimental Protocols

Measurement of Na+/H+ Exchange Activity

A common method to measure NHE3 activity is to monitor the recovery of intracellular pH (pHi) after an acid load in cells expressing NHE3.

Protocol: Fluorometric Measurement of pHi Recovery

-

Cell Culture: Culture epithelial cells (e.g., Caco-2bbe or opossum kidney cells) on permeable supports to allow for polarization.

-

Dye Loading: Incubate the cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester), in a sodium-free buffer.

-

Acid Loading: Induce an intracellular acid load using the ammonium prepulse technique. This involves incubating the cells in a buffer containing NH4Cl, followed by a switch to an ammonium-free buffer, which causes a rapid drop in pHi.

-

pHi Recovery: Initiate pHi recovery by adding a sodium-containing buffer. The Na+/H+ exchange activity of NHE3 will cause an influx of Na+ and an efflux of H+, leading to an increase in pHi.

-

Fluorometric Measurement: Monitor the change in fluorescence of the pH-sensitive dye over time using a fluorometer. The rate of pHi recovery is a measure of NHE3 activity.

-

Data Analysis: Calculate the initial rate of pHi recovery (ΔpH/Δt) to quantify NHE3 activity.

Cell Surface Biotinylation for Measuring Surface Expression

This technique is used to quantify the amount of NHE3 present on the apical cell surface.

Protocol: Apical Surface Biotinylation

-

Cell Culture: Grow polarized epithelial cells on permeable supports.

-

Biotinylation: Cool the cells to 4°C to inhibit endocytosis. Add a membrane-impermeable biotinylating reagent (e.g., sulfo-NHS-SS-biotin) to the apical chamber and incubate.

-

Quenching: Quench the unreacted biotinylating reagent with a quenching solution (e.g., glycine in PBS).

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Streptavidin Precipitation: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated (i.e., cell surface) proteins.

-

Elution and Western Blotting: Elute the captured proteins from the beads and analyze the amount of NHE3 in the eluate (surface fraction) and the unbound fraction (intracellular fraction) by Western blotting using an NHE3-specific antibody.

Signaling Pathway and Experimental Workflow Diagrams

Caption: PKA-mediated inhibition of apical NHE3.

Caption: Dynamic trafficking of NHE3 between the apical membrane and intracellular stores.

Caption: Experimental workflow for cell surface biotinylation of NHE3.

References

- 1. Mechanisms of the Regulation of the Intestinal Na+/H+Exchanger NHE3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recycling regulation of sodium-hydrogen exchanger isoform 3(NHE3) in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New functions and roles of the Na+-H+-exchanger NHE3 [ouci.dntb.gov.ua]

- 4. Sodium–hydrogen antiporter 3 - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Renal tubular NHE3 is required in the maintenance of water and sodium chloride homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Nhe3-IN-1: A Technical Whitepaper on a Novel Sodium-Hydrogen Exchanger 3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sodium-hydrogen exchanger isoform 3 (NHE3) is a critical transporter in the gastrointestinal tract and kidneys, playing a pivotal role in sodium and fluid homeostasis. Its inhibition presents a promising therapeutic strategy for managing disorders related to fluid and electrolyte imbalance, such as constipation-predominant irritable bowel syndrome (IBS-C) and hyperphosphatemia. This document provides a comprehensive technical overview of Nhe3-IN-1, a novel NHE3 inhibitor. Due to the limited publicly available data for this compound, this guide leverages information from closely related, well-characterized NHE3 inhibitors to present a complete picture of its discovery, chemical properties, and putative biological activity, alongside detailed experimental methodologies and relevant biological pathways.

Introduction to NHE3 and Its Inhibition

NHE3 is an apical membrane protein predominantly expressed in the epithelial cells of the small intestine, colon, and renal proximal tubules.[1] It mediates the electroneutral exchange of extracellular sodium ions (Na+) for intracellular protons (H+), a primary mechanism for sodium absorption.[1] By inhibiting NHE3 in the gut, there is a localized increase in luminal sodium concentration, which osmotically retains water in the intestines. This leads to softer stools and increased bowel motility, providing a therapeutic benefit for constipation.[1] A key strategy in the development of NHE3 inhibitors for gastrointestinal disorders is to design minimally absorbed compounds to restrict their activity to the gut and avoid systemic effects on renal function and blood pressure.[1]

This compound: Discovery and Chemical Profile

This compound is a potent inhibitor of the sodium/proton exchanger type 3 (NHE3). It was first disclosed in patent WO 2011019784 A1. Its chemical and physical properties are summarized below.

Chemical and Physical Data

The key chemical identifiers and properties of this compound are presented in Table 1.

| Property | Value |

| IUPAC Name | N-(2-chloro-4-methylthiophen-3-yl)-1H-benzo[d]imidazol-2-amine |

| CAS Number | 632355-68-1 |

| Molecular Formula | C₁₂H₁₀ClN₃S |

| Molecular Weight | 263.75 g/mol |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO (125 mg/mL) |

| Storage Conditions | Store at -20°C for short-term, -80°C for long-term |

Quantitative Biological Data (Representative)

While specific quantitative data for this compound is not publicly available, Table 2 presents representative data from tenapanor and LY3304000, two well-characterized, potent, and minimally absorbed NHE3 inhibitors. This data is illustrative of the potency expected from this class of compounds.

| Compound | Assay Type | Target | IC₅₀ (nM) | Reference |

| Tenapanor | NHE3-mediated pH recovery (pH-sensitive dye) | Human NHE3 (ileal cells) | 13 | [2] |

| Tenapanor | NHE3-mediated pH recovery (pH-sensitive dye) | Human NHE3 (duodenal cells) | 9 | [2] |

| LY3304000 | NHE3-mediated pH recovery (pH-sensitive dye) | Human NHE3 (overexpressed) | 5.8 | [3] |

Experimental Protocols

Generalized Synthesis of this compound

A plausible synthetic route for this compound, based on established methods for 2-aminobenzimidazole synthesis, is outlined below.[4][5]

Disclaimer: This is a generalized protocol and has not been optimized for the specific synthesis of this compound.

Step 1: Synthesis of 1-(2-chloro-4-methylthiophen-3-yl)-3-phenylthiourea

-

To a solution of 2-chloro-4-methylthiophen-3-amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add an equimolar amount of phenyl isothiocyanate.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclodesulfurization to form N-(2-chloro-4-methylthiophen-3-yl)-1H-benzo[d]imidazol-2-amine

-

Dissolve the product from Step 1 in a suitable solvent such as ethanol.

-

Add a desulfurizing agent (e.g., a carbodiimide such as DCC or EDC, or a mercury(II) salt).

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

After cooling, filter the reaction mixture to remove any precipitated by-products.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the final compound, this compound.

In Vitro NHE3 Inhibition Assay (Representative Protocol)

This protocol is based on the methodology used for characterizing other potent NHE3 inhibitors.[2][3]

Objective: To determine the in vitro potency (IC₅₀) of a test compound against human NHE3.

Principle: The assay measures the ability of NHE3 to mediate recovery from an intracellular acid load in a cell line overexpressing the transporter. The rate of pH recovery is monitored using a pH-sensitive fluorescent dye. Inhibition of NHE3 results in a slower rate of pH recovery.

Materials:

-

Cell Line: Opossum kidney (OK) cells or another suitable cell line stably transfected to overexpress human NHE3.

-

Fluorescent Dye: BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

-

Buffers:

-

Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Sodium-free buffer (replacing NaCl with choline chloride or N-methyl-D-glucamine).

-

Ammonium chloride (NH₄Cl) prepulse solution (e.g., 20 mM NH₄Cl in sodium-free buffer).

-

-

Test Compound: this compound dissolved in DMSO.

-

Instrumentation: A fluorescence plate reader capable of kinetic reads with excitation/emission wavelengths suitable for BCECF (e.g., ~490 nm / ~535 nm).

Procedure:

-

Cell Plating: Seed the NHE3-expressing cells into 96-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Wash the cells with sodium-containing buffer. Load the cells with BCECF-AM (e.g., 2-5 µM) in the same buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with sodium-free buffer to remove extracellular dye.

-

Compound Incubation: Add sodium-free buffer containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the wells. Incubate for 10-15 minutes.

-

Acid Loading: To induce an intracellular acid load, replace the compound-containing solution with the NH₄Cl prepulse solution for 10-15 minutes.

-

Initiating pH Recovery: Remove the NH₄Cl solution and add sodium-containing buffer with the respective concentrations of this compound. This re-introduction of sodium initiates NHE3-mediated proton extrusion and pH recovery.

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity over time (e.g., every 5-10 seconds for 2-5 minutes) using the plate reader.

-

Data Analysis:

-

Calculate the initial rate of pH recovery (d(pH)/dt) for each well from the linear portion of the fluorescence curve.

-

Normalize the rates to the vehicle control (0% inhibition) and a positive control (e.g., a saturating concentration of a known NHE3 inhibitor, 100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Biological Context and Signaling Pathways

Mechanism of Action of NHE3 Inhibition

The primary mechanism of action of this compound is the direct inhibition of the Na+/H+ exchange activity of the NHE3 transporter on the apical surface of intestinal epithelial cells. This leads to a cascade of physiological effects.

Figure 1. Mechanism of action of this compound in the intestine.

Regulatory Signaling Pathways of NHE3

The activity of NHE3 is tightly regulated by a complex network of signaling pathways, often involving phosphorylation and trafficking of the transporter to and from the plasma membrane. Understanding these pathways is crucial for drug development, as they can influence the efficacy of NHE3 inhibitors.

Figure 2. Key signaling pathways regulating NHE3 activity.

Discovery and Development Workflow

The discovery of a novel NHE3 inhibitor like this compound typically follows a structured drug discovery and development workflow.

Figure 3. Generalized workflow for NHE3 inhibitor discovery.

Conclusion and Future Directions

This compound represents a promising small molecule inhibitor of the NHE3 transporter. Based on the data from related compounds, it is expected to exhibit high potency and selectivity. The primary therapeutic application for such a compound would be in the treatment of constipation-related gastrointestinal disorders. Future research should focus on obtaining and publishing specific quantitative data for this compound, including its in vivo efficacy, pharmacokinetic profile, and safety pharmacology, to fully elucidate its therapeutic potential. The detailed experimental protocols and an understanding of the underlying biological pathways provided in this guide serve as a valuable resource for researchers working on the development of the next generation of NHE3 inhibitors.

References

- 1. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

An In-depth Technical Guide to NHE3 Inhibition: A Profile of Tenapanor as a Representative NHE3 Inhibitor

Introduction to NHE3 and its Inhibition

The sodium/hydrogen exchanger isoform 3 (NHE3) is a crucial protein primarily located on the apical surface of epithelial cells in the small intestine, colon, and proximal tubules of the kidneys.[1][2] It plays a vital role in the absorption of dietary sodium and the regulation of fluid and electrolyte balance by exchanging extracellular sodium ions (Na+) for intracellular protons (H+).[1] Inhibition of NHE3 is a therapeutic strategy for conditions characterized by sodium and fluid retention, such as irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in chronic kidney disease (CKD).[1][3]

Tenapanor is a first-in-class, orally administered, minimally absorbed small-molecule inhibitor of NHE3.[1][4] By acting locally in the gastrointestinal tract, it reduces the absorption of sodium from the gut, leading to an increase in intestinal fluid and softer stools.[1][5]

Mechanism of Action of Tenapanor

Tenapanor exerts its effects through a multi-faceted mechanism of action primarily centered on the inhibition of NHE3 in the gastrointestinal tract:

-

Inhibition of Sodium Absorption: Tenapanor directly binds to and inhibits NHE3 on the apical membrane of enterocytes. This action blocks the entry of sodium from the intestinal lumen into the cells, resulting in sodium retention within the gut.[1]

-

Increased Intestinal Fluid: The increased concentration of sodium in the intestinal lumen creates an osmotic gradient, drawing water into the gut. This leads to increased stool water content, softer stool consistency, and accelerated intestinal transit time.[1]

-

Reduction of Paracellular Phosphate Absorption: Tenapanor has been shown to reduce the absorption of dietary phosphate. This is achieved by modulating the tight junctions between intestinal epithelial cells, which decreases the permeability of the paracellular pathway to phosphate ions.[3][6]

-

Modulation of Visceral Hypersensitivity: In the context of IBS-C, Tenapanor has been demonstrated to reduce abdominal pain. Preclinical studies suggest this is achieved through the inhibition of TRPV-1 (transient receptor potential vanilloid 1) dependent signaling in colonic sensory neurons, which are involved in transmitting pain signals from the gut.[7]

Quantitative Data for Tenapanor

The inhibitory potency of Tenapanor against NHE3 has been characterized in various in vitro systems.

| Parameter | Species/System | Value | Reference |

| IC₅₀ | Human NHE3 | 1.3 nM | [8] |

| Rat NHE3 | 1 nM | [8] | |

| Human NHE3 | 5 nM | [9] | |

| Rat NHE3 | 10 nM | [9] | |

| IC₅₀ | Human Ileum cell monolayer | 13 nM | [6] |

| Human Duodenum cell monolayer | 9 nM | [6] |

Experimental Protocols

This protocol describes a common method for assessing the inhibitory activity of compounds against NHE3 in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on NHE3 activity by measuring the recovery of intracellular pH (pHi) following an acid load in cells overexpressing NHE3.[6][10]

Materials:

-

Human intestinal epithelial cells overexpressing NHE3 (e.g., Caco-2 or stem cell-derived enteroid monolayers).[6]

-

96-well poly-D-lysine coated plates.

-

BCECF-AM (2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent dye.[10]

-

Ammonium chloride (NH₄Cl) solution for acid loading.

-

Sodium-containing and sodium-free buffer solutions.

-

Test compound (e.g., Tenapanor) at various concentrations.

-

A fluorescent plate reader capable of ratiometric measurement.

Procedure:

-

Cell Culture: Seed the NHE3-overexpressing cells in 96-well plates and culture until they form a confluent monolayer.

-

Dye Loading: Incubate the cells with BCECF-AM solution to load the pH-sensitive dye into the cytoplasm.

-

Acid Loading: Induce an intracellular acid load by exposing the cells to an NH₄Cl solution, followed by a sodium-free buffer. This causes a rapid drop in intracellular pH.

-

Inhibitor Incubation: Add the test compound at various concentrations to the wells and incubate for a predetermined period.

-

Initiation of Recovery: Replace the sodium-free buffer with a sodium-containing buffer to initiate Na⁺-dependent pHi recovery mediated by NHE3.

-

Measurement of pHi Recovery: Immediately begin monitoring the fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm) over time using a fluorescent plate reader. The rate of pHi recovery is proportional to NHE3 activity.

-

Data Analysis: Calculate the initial rate of pHi recovery for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]

Objective: To evaluate the effect of an NHE3 inhibitor on intestinal sodium and phosphate absorption by measuring changes in their excretion in urine and accumulation in the cecum.[8]

Animals: Male Sprague-Dawley rats.

Materials:

-

Test compound (e.g., Tenapanor) formulated for oral administration.

-

Vehicle control.

-

Metabolic cages for urine and feces collection.

-

High-phosphate diet.

-

Analytical equipment for measuring sodium and phosphate concentrations.

Procedure:

-

Acclimation: House the rats in metabolic cages for several days to acclimate.

-

Dosing: Administer the test compound or vehicle orally to the rats. For some studies, a high-phosphate meal is provided.[8]

-

Sample Collection: Collect urine and feces over a specified period (e.g., 4 or 24 hours). At the end of the study period, euthanize the animals and collect cecal contents.

-

Sample Analysis: Measure the volume of urine and the weight of cecal contents. Determine the concentration of sodium and phosphate in the urine and cecal contents using appropriate analytical methods (e.g., flame photometry for sodium, colorimetric assays for phosphate).

-

Data Analysis: Compare the total amount of sodium and phosphate excreted in the urine and present in the cecum between the treated and control groups. A decrease in urinary excretion and an increase in cecal content of sodium and phosphate indicate inhibition of intestinal absorption.[8]

Signaling Pathways and Experimental Workflows

Below are diagrams created using the DOT language to visualize the mechanism of action and experimental workflows.

Caption: Mechanism of action of Tenapanor in an intestinal enterocyte.

Caption: Workflow for the in vitro NHE3 activity assay.

Caption: Proposed pathway for Tenapanor-mediated reduction of visceral pain.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ibsrela-hcp.com [ibsrela-hcp.com]

- 3. Tenapanor: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Effects of Tenapanor on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmda.go.jp [pmda.go.jp]

- 9. Tenapanor HCl | sodium-proton (Na(+)/H(+)) exchanger NHE3 | CAS 1234365-97-9 | AZD-1722; AZD1722; RDX-5791; RDX 5791; Ibsrela | irritable bowel syndrome with constipation (IBS-C) | InvivoChem [invivochem.com]

- 10. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models | PLOS One [journals.plos.org]

Preliminary Investigation of Nhe3-IN-1: Effects on Intestinal Sodium Absorption

Disclaimer: The compound "Nhe3-IN-1" is a designated placeholder for the purpose of this technical guide. The data and experimental protocols presented herein are synthesized from publicly available research on the class of Sodium-Hydrogen Exchanger 3 (NHE3) inhibitors, with tenapanor used as a representative agent.

Introduction

The Sodium-Hydrogen Exchanger isoform 3 (NHE3), predominantly expressed on the apical membrane of epithelial cells in the small intestine and colon, is the primary transporter responsible for the absorption of dietary sodium.[1][2] It facilitates the exchange of luminal sodium ions (Na+) for intracellular hydrogen ions (H+), playing a crucial role in sodium and fluid homeostasis.[1] Inhibition of intestinal NHE3 presents a novel therapeutic strategy for managing diseases characterized by sodium and water retention, such as hypertension and heart failure, as well as for treating constipation-predominant irritable bowel syndrome (IBS-C) by increasing intestinal fluid.[1][3] This document provides a preliminary technical overview of the effects of a representative NHE3 inhibitor, designated this compound, on intestinal sodium absorption, based on preclinical and clinical findings.

Data Presentation: Quantitative Effects of NHE3 Inhibition

The following tables summarize the observed effects of NHE3 inhibition on electrolyte balance and stool consistency in both preclinical animal models and human clinical trials.

Table 1: Preclinical Effects of this compound (Tenapanor as an analogue) in Rats

| Parameter | Dose | Observation | Source |

| Urinary Sodium | Single doses | Dose-dependent reduction | [2] |

| Fecal Sodium | Single doses | Dose-dependent increase | [2] |

| Luminal Fluid Mass | Single doses | Dose-dependent increase | [2] |

| Stool Form Score | 0.3 mg/kg | Increase from baseline of 1.2 to 2.2 | [2] |

| 1.0 mg/kg | Increase from baseline of 1.2 to 3.3 | [2] | |

| 3.0 mg/kg | Increase from baseline of 1.2 to 4.5 | [2] |

Table 2: Clinical Effects of this compound (Tenapanor as an analogue) in Humans

| Parameter | Dose | Observation | Source |

| Fecal Sodium | 15-60 mg twice daily | Increase of 20 to 50 mmol/day | [2] |

| 15 mg twice daily (before food) | 25.9 mmol/day | [4] | |

| 15 mg twice daily (after food) | 17.2 mmol/day | [4] | |

| 15 mg twice daily (fasting) | 14.1 mmol/day | [4] | |

| Stool Sodium (vs. Placebo) | Not specified | 36.6 (±21.8) mmol/day vs. 2.8 (±2.7) mmol/day | [5] |

| Stool Weight (vs. Placebo) | Not specified | 172.5 (±68.1) g/day vs. 86.3 (±30.0) g/day | [5] |

| Urinary Sodium | 15-60 mg twice daily | Decrease of similar magnitude to fecal sodium increase | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an NHE3 inhibitor's effects. The following are representative protocols for key experiments.

In Vivo Intestinal Perfusion in Rodent Models

This method allows for the direct measurement of water and electrolyte transport across a defined segment of the intestine in a living, anesthetized animal.

Objective: To quantify the net absorption of sodium and water from the intestinal lumen.

Procedure:

-

Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and maintain body temperature at 37°C. Perform a midline laparotomy to expose the small intestine.

-

Cannulation: Isolate a specific intestinal segment (e.g., 10-20 cm of jejunum or ileum). Ligate the ends and insert inflow and outflow cannulae.

-

Perfusion: Perfuse the isolated segment with a warmed (37°C), oxygenated physiological saline solution (e.g., Ringer's solution) at a constant, controlled flow rate (e.g., 0.5 to 5.0 ml/min) using a peristaltic pump.[6][7]

-

Equilibration: Allow the system to equilibrate for a 30-60 minute period to achieve a steady state.

-

Test Article Administration: Switch to a perfusion solution containing this compound at the desired concentration. Non-absorbable markers (e.g., 14C-polyethylene glycol) can be included to correct for water movement.

-

Sample Collection: Collect the effluent from the outflow cannula at timed intervals.[7]

-

Analysis: Measure the concentration of sodium in the perfusate and effluent samples using flame photometry or an ion-selective electrode. Calculate the net sodium and water flux based on the change in concentration and the flow rate.[8]

Human Metabolic Balance and Stool/Urine Analysis

This clinical protocol is designed to evaluate the pharmacodynamic effects of this compound on electrolyte excretion under controlled dietary conditions.

Objective: To determine the effect of this compound on total sodium excretion via feces and urine.

Procedure:

-

Subject Enrollment: Recruit healthy volunteers or the target patient population into a controlled clinical setting.

-

Dietary Control: Provide subjects with a standardized diet with a fixed, known content of sodium and other electrolytes for the duration of the study.[4]

-

Study Design: Employ a randomized, placebo-controlled, crossover design. Each treatment period (e.g., this compound before food, after food, or placebo) should last for several days to ensure a steady state is reached.[4]

-

Dosing: Administer this compound or placebo at specified times relative to meals.[4]

-

Sample Collection: Perform complete 24-hour urine and fecal collections for each day of the treatment periods.[5]

-

Sample Processing: Homogenize fecal samples and measure total weight. Measure the total volume of urine collections.

-

Analysis: Determine the sodium concentration in aliquots of the homogenized feces and pooled urine using appropriate analytical methods (e.g., ion-selective electrodes).

-

Data Calculation: Calculate the total daily sodium excretion in feces and urine (concentration × total volume/weight). Compare the results between this compound and placebo treatment periods.

In Vitro Ussing Chamber Analysis of Intestinal Tissue

The Ussing chamber technique isolates a section of intestinal epithelium to measure ion transport properties directly, separating apical and basolateral effects.[9][10]

Objective: To measure the effect of this compound on net ion transport and transepithelial electrical resistance (TEER).

Procedure:

-

Tissue Preparation: Euthanize a rodent and immediately excise a segment of the intestine (e.g., ileum or colon). Place it in ice-cold, oxygenated Ringer's solution.

-

Mounting: Open the intestinal segment along the mesenteric border, remove the muscle layers, and mount the resulting epithelial sheet between the two halves of the Ussing chamber, separating the apical and basolateral sides.[11]

-

Equilibration: Fill both chambers with identical, warmed (37°C), and aerated Ringer's solution. Allow the tissue to equilibrate until a stable baseline measurement is achieved.

-

Electrophysiological Measurements:

-

Voltage Clamp: Clamp the transepithelial voltage to 0 mV. The current required to do this is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.[11][12]

-

TEER: Periodically apply a small voltage pulse to calculate the transepithelial electrical resistance, an indicator of barrier integrity.[11]

-

-

Compound Addition: Add this compound to the apical chamber to simulate its luminal site of action. Record any changes in Isc and TEER.

-

Controls: Use other specific ion transport inhibitors (e.g., amiloride for ENaC, bumetanide for NKCC) to dissect the specific contribution of NHE3 to the total ion transport.[9]

Mandatory Visualizations

Signaling and Mechanism Diagrams

Caption: Apical NHE3 action in an intestinal epithelial cell.

Caption: Workflow for in vivo evaluation of this compound.

Caption: Mechanism of action for this compound in the intestine.

References

- 1. An Overview of the Effects of Tenapanor on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ardelyx Reports Positive Results from Its Phase 2b Clinical Trial Evaluating Tenapanor in IBS-C Patients | Ardelyx [ir.ardelyx.com]

- 4. Effect of Food Intake on the Pharmacodynamics of Tenapanor: A Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Augmentation of neutral sodium chloride absorption by increased flow rate in rat ileum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revistas.unav.edu [revistas.unav.edu]

- 8. Enhancement of intestinal water absorption and sodium transport by glycerol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. physiologicinstruments.com [physiologicinstruments.com]

- 10. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. physiologicinstruments.com [physiologicinstruments.com]

- 12. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]

The Impact of Tenapanor on Intracellular pH Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various pathologies. The sodium-hydrogen exchanger isoform 3 (NHE3) is a key transporter responsible for maintaining pHi and sodium homeostasis, particularly in intestinal and renal epithelial cells. Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of NHE3. This technical guide provides an in-depth analysis of Tenapanor's mechanism of action, with a specific focus on its impact on intracellular pH regulation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

Tenapanor selectively inhibits the sodium/hydrogen exchanger 3 (NHE3) located on the apical membrane of intestinal epithelial cells.[1][2] This inhibition blocks the exchange of extracellular sodium ions for intracellular protons. The direct consequence of this action is the retention of protons within the epithelial cells, leading to a decrease in intracellular pH.[1][2] This intracellular acidification is the primary mechanism through which Tenapanor exerts its downstream effects.[2]

Quantitative Data

The inhibitory potency of Tenapanor on NHE3 function and its downstream consequences have been quantified in various studies. The following tables summarize key quantitative data regarding Tenapanor's effect on intracellular pH recovery, transepithelial electrical resistance (TEER), and its inhibitory concentrations.

| Parameter | Cell Type | Value | Reference |

| IC50 for pHi Recovery | Human Ileum Monolayer | 13 nM | [3] |

| IC50 for pHi Recovery | Human Duodenum Monolayer | 9 nM | [3] |

| IC50 for NHE3 Inhibition (Human) | Opossum Kidney Cells | Not Specified | [2] |

| IC50 for NHE3 Inhibition (Rat) | Opossum Kidney Cells | Not Specified | [2] |

Table 1: Inhibitory Potency of Tenapanor on NHE3-mediated Intracellular pH Recovery.

| Parameter | Cell Type/Tissue | Effect of Tenapanor | Reference |

| Transepithelial Electrical Resistance (TEER) | Human Duodenum Monolayer | Increased | [3] |

| Paracellular Phosphate Permeability | Human Duodenum Monolayer | Decreased | [3] |

| Intracellular pH (pHi) | Intestinal Epithelial Cells | Decreased | [1][2] |

Table 2: Qualitative Effects of Tenapanor on Intracellular pH and Epithelial Barrier Function.

Experimental Protocols

Measurement of Intracellular pH using BCECF-AM

A common method to measure changes in intracellular pH in response to NHE3 inhibition by Tenapanor involves the use of the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).

Materials:

-

Human intestinal epithelial cells (e.g., Caco-2, T84, or primary human small intestinal stem cell-derived enteroid monolayers)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Poly-L-lysine coated coverslips or 96-well black-wall plates

-

BCECF-AM (5 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with and without sodium

-

HEPES buffer

-

Nigericin (10 mM stock in ethanol)

-

Valinomycin (10 mM stock in DMSO)

-

Tenapanor (stock solution in DMSO)

-

Fluorescence microscope or plate reader with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~535 nm.

Procedure:

-

Cell Culture: Culture human intestinal epithelial cells on poly-L-lysine coated coverslips or in 96-well black-wall plates until they form a confluent monolayer.

-

Dye Loading:

-

Prepare a BCECF-AM loading solution (typically 2-5 µM) in serum-free culture medium or HBSS.

-

Wash the cell monolayers twice with serum-free medium.

-

Incubate the cells with the BCECF-AM loading solution for 20-30 minutes at 37°C in the dark.

-

Wash the cells three times with the appropriate buffer (e.g., sodium-containing HBSS) to remove extracellular dye.

-

-

Intracellular Acidification (Ammonium Prepulse Technique):

-

To induce a transient intracellular acidification, perfuse the cells with a solution containing 20 mM NH4Cl for 3-5 minutes.

-

Rapidly switch to an ammonium-free and sodium-free solution to induce a rapid drop in pHi.

-

-

Measurement of pHi Recovery:

-

Immediately following acidification, switch to a sodium-containing solution to initiate pHi recovery, which is mediated by NHE activity.

-

Record the fluorescence emission at ~535 nm while alternating the excitation wavelengths between ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).

-

The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

-

-

Tenapanor Treatment:

-

To determine the effect of Tenapanor, add the desired concentration of the inhibitor to the sodium-containing recovery buffer.

-

Compare the rate of pHi recovery in the presence and absence of Tenapanor.

-

-

Calibration:

-

At the end of each experiment, calibrate the fluorescence ratio to pHi values.

-

Perfuse the cells with a high-potassium buffer containing nigericin (a K+/H+ ionophore) and valinomycin (a K+ ionophore) at a range of known extracellular pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). This will equilibrate the intracellular and extracellular pH.

-

Generate a calibration curve by plotting the 490/440 fluorescence ratio against the corresponding extracellular pH.

-

Use this calibration curve to convert the experimental fluorescence ratios to intracellular pH values.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Tenapanor and a typical experimental workflow for measuring its impact on intracellular pH.

Caption: Signaling pathway of Tenapanor's effect on intracellular pH and tight junctions.

Caption: Experimental workflow for measuring intracellular pH changes induced by Tenapanor.

Conclusion

Tenapanor's primary mechanism of action, the inhibition of NHE3, directly leads to a decrease in intracellular pH in intestinal epithelial cells. This intracellular acidification triggers a cascade of events, including the modulation of tight junction proteins, which in turn reduces paracellular permeability. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of NHE3 inhibition and its therapeutic potential. Further research is warranted to fully elucidate the specific molecular interactions between intracellular pH changes and the components of the tight junction complex.

References

Initial Studies on NHE3 Inhibitors in Hypertension Models: A Technical Overview

Disclaimer: While the query specified "Nhe3-IN-1," publicly available scientific literature and databases lack detailed initial studies on this specific compound in hypertension models. This compound is identified as a sodium/proton exchanger type 3 (NHE3) inhibitor originating from patent WO 2011019784 A1[1][2]. Due to the limited accessibility of detailed data within this patent, this guide provides a comprehensive overview of the initial studies on well-characterized NHE3 inhibitors and the role of NHE3 in hypertension, serving as a representative technical guide for researchers, scientists, and drug development professionals.

The sodium-hydrogen exchanger 3 (NHE3), encoded by the SLC9A3 gene, is a critical protein in regulating sodium and acid-base balance. Primarily located on the apical membranes of the small intestine and the renal proximal tubules, NHE3 is responsible for the majority of sodium absorption from the gut and reabsorption from the glomerular filtrate in the kidneys.[1] Its pivotal role in sodium homeostasis makes it a compelling therapeutic target for managing hypertension, a condition often linked to excessive sodium retention.

Prohypertensive factors, such as angiotensin II, have been shown to increase the expression and activity of NHE3, leading to enhanced sodium reabsorption and, consequently, elevated blood pressure.[1] Therefore, the inhibition of NHE3 presents a novel therapeutic strategy for hypertension by promoting natriuresis and reducing blood pressure.

Quantitative Data from Preclinical Hypertension Models

The following tables summarize the quantitative data from initial studies on NHE3 inhibition in various preclinical models of hypertension. These studies primarily involve genetically modified mice (NHE3 knockout) and pharmacological inhibition with compounds such as SAR218034.

Table 1: Effect of Global NHE3 Knockout on Blood Pressure in Angiotensin II-Induced Hypertension Model

| Parameter | Wild-Type (Nhe3+/+) with Angiotensin II | Global NHE3 Knockout (Nhe3-/-) with Angiotensin II | Reference |

| Systolic Blood Pressure (mmHg) | Markedly Increased | Significantly Attenuated | |

| Mean Arterial Pressure (mmHg) | Markedly Increased | Significantly Attenuated |

Table 2: Effect of a Nonabsorbable NHE3 Inhibitor (SAR218034) in Spontaneously Hypertensive Rats (SHRs)

| Parameter | Vehicle-treated SHRs | SAR218034-treated SHRs (1 mg/kg/day, p.o.) | Reference |

| Blood Pressure Reduction (mmHg) | - | ~24 mmHg | [1] |

| Intestinal Na+ Reabsorption | Normal | Significantly Inhibited | [1] |

| Fecal Na+ Excretion | Normal | Increased | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the initial studies of NHE3 inhibition in hypertension.

1. Angiotensin II-Induced Hypertension in Genetically Modified Mice

-

Animal Model: Wild-type (Nhe3+/+) and global NHE3 knockout (Nhe3-/-) mice.

-

Induction of Hypertension: Continuous infusion of a high pressor dose of angiotensin II (1.5 mg/kg/day) for 2 weeks via an intraperitoneally implanted osmotic minipump.

-

Blood Pressure Measurement:

-

Conscious Mice: Systolic and mean arterial blood pressure measured using non-invasive tail-cuff method.

-

Anesthetized Mice: Direct measurement of arterial blood pressure via cannulation of the carotid artery.

-

-

Rationale: This model allows for the direct assessment of the role of the Nhe3 gene in the development of angiotensin II-dependent hypertension.

2. Pharmacological Inhibition of Intestinal NHE3 in Spontaneously Hypertensive Rats (SHRs)

-

Animal Model: 78-week old lean Spontaneously Hypertensive Rats (SHRs).[1]

-

Drug Administration: Oral administration of the nonabsorbable NHE3 inhibitor SAR218034 at a dose of 1 mg/kg/day.[1]

-

Parameters Measured:

-

Blood pressure.

-

Intestinal sodium reabsorption.

-

Fecal sodium excretion.[1]

-

-

Rationale: This study serves as a proof-of-concept for targeting intestinal NHE3 to treat hypertension, particularly in aged subjects.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of NHE3 in Renal Proximal Tubules and its Role in Hypertension

The diagram below illustrates the central role of NHE3 in sodium reabsorption in the renal proximal tubule and its regulation by the renin-angiotensin system, a key pathway in the pathophysiology of hypertension.

Caption: NHE3-mediated sodium reabsorption in the renal proximal tubule and its stimulation by Angiotensin II.

General Experimental Workflow for Evaluating NHE3 Inhibitors in Hypertension

The following diagram outlines a typical preclinical workflow for the initial assessment of a novel NHE3 inhibitor in a hypertension model.

Caption: A generalized workflow for the preclinical evaluation of an NHE3 inhibitor in a hypertension model.

References

Foundational Research on Nhe3-IN-1 and its Impact on Fluid Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sodium-hydrogen exchanger isoform 3 (NHE3), encoded by the SLC9A3 gene, is a critical protein in the regulation of sodium and fluid balance, primarily located on the apical membrane of epithelial cells in the intestines and renal proximal tubules.[1][2] It facilitates the exchange of extracellular sodium ions for intracellular protons, playing a pivotal role in sodium absorption and acid-base homeostasis.[2][3] Inhibition of NHE3 presents a promising therapeutic strategy for managing conditions characterized by fluid overload and sodium retention, such as hypertension, heart failure, and chronic kidney disease.[4] This technical guide provides an in-depth overview of the foundational research on Nhe3-IN-1, a representative NHE3 inhibitor, with a focus on its mechanism of action and its effects on fluid balance. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways governing NHE3 activity. While specific data for a compound named "this compound" is not publicly available, this guide utilizes data from the well-characterized and clinically relevant NHE3 inhibitor, tenapanor, as a representative for this class of drugs.

Introduction to NHE3 and its Inhibition

The NHE3 protein is a key player in the reabsorption of sodium from the gastrointestinal tract and the kidneys.[2][5] In the intestines, it is responsible for the majority of dietary sodium absorption. In the kidneys, NHE3 reabsorbs a significant portion of the sodium filtered by the glomeruli.[2][5] By inhibiting NHE3, compounds like this compound block this sodium reabsorption, leading to increased sodium excretion in the feces and urine.[4] This, in turn, results in increased water retention in the intestinal lumen and increased water excretion by the kidneys, thereby impacting overall fluid balance.[4]

Quantitative Data on the Effects of NHE3 Inhibition on Fluid Balance

The following tables summarize the quantitative effects of NHE3 inhibition, using tenapanor as a representative agent, on various physiological parameters related to fluid and electrolyte balance.

Table 1: Effects of Tenapanor on Stool and Urine Sodium and Water Content in Healthy Volunteers

| Parameter | Treatment Group | Change from Baseline | Reference |

| Stool Sodium Excretion | Tenapanor (dose-dependent) | Generally dose-dependent increases | [6] |

| Urine Sodium Excretion | Tenapanor (dose-dependent) | Generally dose-dependent decreases | [6] |

| Stool Water Content | Tenapanor | Increased, leading to softer stools | [7] |

Table 2: Clinical Efficacy of Tenapanor in Patients with Irritable Bowel Syndrome with Constipation (IBS-C)

| Endpoint | Tenapanor 50 mg b.i.d. | Placebo | P-value | Reference |

| CSBM Responder Rate | 60.7% | 33.7% | <0.001 | [7] |

| Composite Responder Rate | 50.0% | 23.6% | <0.001 | [7] |

| Abdominal Pain Responder Rate | 65.5% | 48.3% | 0.026 | [7] |

CSBM: Complete Spontaneous Bowel Movement

Table 3: Effects of Tenapanor on Serum Phosphate in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis

| Treatment Group | Mean Serum Phosphate Reduction (mg/dL) | Reference |

| Tenapanor (3, 10, and 30 mg down-titrated doses) | 1.00, 1.02, and 1.19 | [8] |

Table 4: Physiological Changes in NHE3 Knockout (KO) Mouse Models

| Parameter | NHE3 KO Mice vs. Wild-Type | Reference |

| Fluid Intake | Significantly higher | [9][10] |

| Urinary Flow Rate | Higher | [11] |

| Urine Osmolality | Lower | [11] |

| Fractional Excretion of Calcium | Significantly increased | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the function of NHE3 and the effects of its inhibitors.

Measurement of Na+/H+ Exchange Activity using BCECF-AM

This protocol describes the measurement of intracellular pH (pHi) changes to determine NHE3 activity using the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).[9][13]

Materials:

-

Cells expressing NHE3 (e.g., Caco-2bbe cells)

-

BCECF-AM (5 mM stock in DMSO)

-

HEPES-buffered saline (pH 7.4)

-

Ammonium chloride (NH4Cl) solution

-

Sodium-free buffer

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

-

Dye Loading: Incubate the cells with 3-5 µM BCECF-AM in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with buffer to remove extracellular dye.

-

Acidification: Induce an acid load by perfusing the cells with a solution containing NH4Cl, followed by a sodium-free solution to remove the NH4Cl. This causes a rapid drop in intracellular pH.

-

Measurement of Na+/H+ Exchange: Reintroduce a sodium-containing buffer to initiate Na+/H+ exchange. Monitor the recovery of intracellular pH (increase in fluorescence) over time using a fluorometer. The initial rate of pH recovery is a measure of NHE3 activity.

-

Data Analysis: Calibrate the fluorescence signal to pH values using nigericin and high-potassium buffers of known pH. Calculate the initial rate of pH change (dpHi/dt) to quantify NHE3 activity.

In Vitro Microperfusion of Isolated Renal Tubules

This technique allows for the direct study of transport processes in specific segments of the nephron, such as the proximal tubule where NHE3 is highly expressed.[2][14]

Materials:

-

Isolated renal tubules from animal models (e.g., rabbit, mouse)

-

Perfusion and bathing solutions with desired ionic compositions

-

concentric glass micropipettes for perfusion and collection

-

Inverted microscope with micromanipulators

Procedure:

-

Tubule Dissection: Isolate individual renal tubules from the kidney cortex under a stereomicroscope.

-

Mounting: Transfer the isolated tubule to a perfusion chamber on the stage of an inverted microscope. Hold the tubule with a set of holding pipettes.

-

Perfusion: Insert a perfusion pipette into the lumen of one end of the tubule and a collection pipette into the other end.

-

Experimentation: Perfuse the tubule lumen with a specific solution while the tubule is bathed in a separate solution. Collect the perfusate from the collection pipette.

-

Analysis: Analyze the composition of the collected fluid and compare it to the initial perfusate to determine the rate of transport of specific ions (e.g., sodium) or water.

Western Blotting for NHE3 Protein Quantification

This method is used to determine the abundance of NHE3 protein in cell or tissue lysates.[15][16][17]

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody specific for NHE3

-

HRP-conjugated secondary antibody

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Wash buffer (TBST)

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Prepare protein lysates from cells or tissues using an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.

-

SDS-PAGE: Separate the proteins by size by running a specific amount of protein lysate on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-NHE3 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again three times with wash buffer.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to NHE3 is proportional to the amount of protein.

Signaling Pathways Regulating NHE3 Activity

The activity of NHE3 is tightly regulated by a complex network of intracellular signaling pathways. These pathways modulate NHE3 function through mechanisms such as phosphorylation, protein-protein interactions, and trafficking of the transporter to and from the plasma membrane.

PKA Signaling Pathway

The Protein Kinase A (PKA) pathway is a major inhibitory pathway for NHE3. Activation of PKA, typically through G-protein coupled receptors that increase intracellular cAMP levels, leads to the phosphorylation of NHE3 at specific serine residues (S552 and S605).[4][7] This phosphorylation event, facilitated by the scaffolding protein NHERF2, promotes the internalization of NHE3 from the apical membrane, thereby reducing its activity.[7][18]

Caption: PKA-mediated inhibition of NHE3 activity.

cGMP/cGKII Signaling Pathway

Similar to the PKA pathway, the cGMP/Protein Kinase G II (cGKII) pathway also inhibits NHE3 activity. This pathway is often activated by guanylin and uroguanylin. cGKII, in a complex with the scaffolding protein NHERF2, phosphorylates NHE3, leading to its inhibition.[11][19][20][21]

Caption: cGMP/cGKII-mediated inhibition of NHE3.

Calcium Signaling Pathway

Elevated intracellular calcium ([Ca2+]i) can have complex and sometimes contradictory effects on NHE3 activity. In some contexts, increased [Ca2+]i, often triggered by agonists like carbachol, leads to the activation of phospholipase C (PLC) and subsequent inhibition of NHE3.[5] This inhibition can be mediated by Protein Kinase C (PKC) and involves the scaffolding protein NHERF2.[3] However, other studies suggest that calcium can also stimulate NHE3 activity through different mechanisms.

Caption: Calcium-mediated inhibition of NHE3 activity.

PI3K/SGK1 Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Serum and glucocorticoid-regulated kinase 1 (SGK1) pathway is a key stimulatory pathway for NHE3. Hormones like insulin and glucocorticoids can activate this pathway.[22][23] Activation of PI3K leads to the activation of SGK1, which then phosphorylates NHE3 at serine 663.[24] This phosphorylation event promotes the trafficking of NHE3 to the apical membrane, thereby increasing its activity.[1]

Caption: PI3K/SGK1-mediated activation of NHE3.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is an energy sensor that, when activated (e.g., by metformin), inhibits NHE3 activity.[10][25][26][27] AMPK phosphorylates NHE3 at serine residues S555 and S563.[26][27] This phosphorylation is necessary for the subsequent ubiquitination of NHE3 by the E3 ubiquitin ligase Nedd4-2, which leads to the internalization of NHE3 from the plasma membrane and a decrease in its activity.[26][27]

Caption: AMPK-mediated inhibition of NHE3 activity.

Conclusion

This compound and other NHE3 inhibitors represent a novel class of therapeutics with significant potential for the management of disorders related to sodium and fluid imbalance. By targeting the fundamental mechanism of sodium reabsorption in the intestines and kidneys, these compounds offer a unique approach to reducing fluid overload and controlling blood pressure. The quantitative data from studies with the representative NHE3 inhibitor tenapanor demonstrate its efficacy in altering sodium and water excretion and in providing clinical benefits in conditions like IBS-C and hyperphosphatemia. A thorough understanding of the complex signaling pathways that regulate NHE3 activity is crucial for the continued development and optimization of NHE3 inhibitors. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the physiological and pharmacological effects of this important class of drugs. Future research should continue to explore the long-term effects of NHE3 inhibition and its potential applications in a broader range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Elevated Intracellular Calcium Stimulates NHE3 Activity by an IKEPP (NHERF4) Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of sodium-proton exchanger isoform 3 (NHE3) by PKA and exchange protein directly activated by cAMP (EPAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Scholars@Duke publication: Signal complex regulation of renal transport proteins: NHERF and regulation of NHE3 by PKA. [scholars.duke.edu]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 10. researchgate.net [researchgate.net]

- 11. iris.unito.it [iris.unito.it]

- 12. genecopoeia.com [genecopoeia.com]

- 13. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. ptglab.com [ptglab.com]

- 17. researchgate.net [researchgate.net]

- 18. cAMP-mediated inhibition of the epithelial brush border Na+/H+ exchanger, NHE3, requires an associated regulatory protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cyclic GMP Kinase II (cGKII) Inhibits NHE3 by Altering Its Trafficking and Phosphorylating NHE3 at Three Required Sites: IDENTIFICATION OF A MULTIFUNCTIONAL PHOSPHORYLATION SITE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. NHERF family and NHE3 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. go.drugbank.com [go.drugbank.com]

- 25. Regulation of the intestinal Na+/H+ exchanger NHE3 by AMP-activated kinase is dependent on phosphorylation of NHE3 at S555 and S563 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Regulation of the intestinal Na+/H+ exchanger NHE3 by AMP-activated kinase is dependent on phosphorylation of NHE3 at S555 and S563 - PubMed [pubmed.ncbi.nlm.nih.gov]

Nhe3-IN-1: Preclinical Insights into a Novel Therapeutic Target for Sodium and Phosphate Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The sodium-hydrogen exchanger 3 (NHE3), a key transporter in the gastrointestinal tract and kidneys, plays a pivotal role in sodium and fluid balance, as well as phosphate absorption. Its inhibition presents a promising therapeutic strategy for a range of clinical conditions, including hypertension, constipation-predominant irritable bowel syndrome (IBS-C), and hyperphosphatemia. Nhe3-IN-1, a novel and specific inhibitor of NHE3, has emerged from preclinical investigations as a potential therapeutic agent. This technical guide provides a comprehensive overview of the preclinical data surrounding NHE3 inhibition, with a focus on the therapeutic potential of compounds like this compound. While specific preclinical data for this compound is emerging, this document leverages available information from closely related NHE3 inhibitors to delineate its anticipated mechanism of action, potential therapeutic applications, and the experimental frameworks used for its evaluation.

Introduction to NHE3 and its Therapeutic Relevance

The sodium-hydrogen exchanger 3 (NHE3), encoded by the SLC9A3 gene, is an apical membrane protein predominantly expressed in the epithelial cells of the small intestine, colon, and the proximal tubules of the kidney.[1][2] Its primary function is the electroneutral exchange of extracellular sodium ions (Na+) for intracellular protons (H+), contributing significantly to intestinal sodium absorption and renal sodium reabsorption.[2][3] By regulating sodium transport, NHE3 is intrinsically linked to water homeostasis and blood pressure control.[4] Furthermore, NHE3 activity influences paracellular permeability, impacting the absorption of other ions, notably phosphate.[4][5]

Dysregulation of NHE3 activity is implicated in the pathophysiology of various diseases. Overactivity can lead to increased sodium and fluid retention, contributing to hypertension.[6][7] In the gut, altered NHE3 function can result in either constipation or diarrhea.[1] The recognition of NHE3's central role in these processes has spurred the development of targeted inhibitors as a novel therapeutic class.

Mechanism of Action of NHE3 Inhibition

NHE3 inhibitors act by binding to the NHE3 protein, thereby blocking its ion exchange function.[3] This inhibition leads to a localized increase in sodium concentration in the intestinal lumen or the renal tubules.[4]

Signaling Pathways and Cellular Effects

The inhibition of NHE3 initiates a cascade of downstream cellular and physiological events. A key consequence is the alteration of intracellular and extracellular pH, which in turn affects tight junction permeability and the function of other transporters.

Caption: Simplified signaling pathway of NHE3 inhibition.

Preclinical Data for NHE3 Inhibitors

While specific quantitative data for this compound is not yet widely published, extensive preclinical studies on other NHE3 inhibitors, such as tenapanor and SAR218034, provide a strong foundation for understanding its potential therapeutic effects.

In Vitro Efficacy

In vitro assays are crucial for determining the potency and selectivity of NHE3 inhibitors. The most common assay measures the recovery of intracellular pH (pHi) in cells overexpressing NHE3 after an acid load.

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| LY3304000 | NHE3 overexpressing NHD C8 cells | NHE3 activity assay | 5.8 | [8] |

| Tenapanor | Human ileum cell monolayers | pHi recovery after acid loading | 13 | [5] |

| Tenapanor | Human duodenum cell monolayers | pHi recovery after acid loading | 9 | [5] |

Table 1: In Vitro Potency of Select NHE3 Inhibitors

In Vivo Efficacy in Animal Models

Preclinical studies in rodent models have demonstrated the therapeutic potential of NHE3 inhibitors in various disease states.

Studies in spontaneously hypertensive rats (SHR) have shown that intestinal-specific NHE3 inhibition can significantly lower blood pressure.

| Compound | Animal Model | Dose | Effect on Systolic Blood Pressure | Reference |

| SAR218034 | Old SHR-lean rats | Not specified | Significant decrease | [6][9] |

| AVE0657 (orally absorbable) | Angiotensin II-infused mice | 20 mg/kg/day | Attenuated Ang II-induced hypertension | [10] |

Table 2: Effects of NHE3 Inhibitors on Blood Pressure in Hypertensive Animal Models

In vivo intestinal perfusion studies are used to directly measure the effect of NHE3 inhibitors on sodium and water transport.

| Compound | Animal Model | Effect on Water Absorption | Effect on Sodium Absorption | Reference |

| S3226 | Mice | Reduced net water absorption | Eliminated 85% of net Na+ movement | [11] |

Table 3: Impact of NHE3 Inhibition on Intestinal Absorption

NHE3 inhibitors have been shown to reduce intestinal phosphate absorption, primarily by modulating paracellular permeability.

| Compound | Animal Model | Effect on Phosphate Absorption | Reference | |---|---|---|---|---| | Tenapanor | Rats | Reduced intestinal phosphate absorption |[1] | | LY3304000 | Rats | Modestly inhibited acute phosphate uptake |[8] |

Table 4: Effect of NHE3 Inhibitors on Intestinal Phosphate Absorption

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the preclinical evaluation of NHE3 inhibitors.

In Vitro NHE3 Activity Assay

This protocol is adapted from studies on the NHE3 inhibitor LY3304000.[8]

Objective: To determine the in vitro potency of a test compound to inhibit NHE3 activity.

Materials:

-

NHE3-overexpressing cells (e.g., NHD C8 cells)

-

96-well poly-D-lysine coated plates

-

BCECF-AM (pH-sensitive dye)

-

Assay buffers (Sodium-containing and sodium-free)

-

Test compound and reference inhibitor

Procedure:

-

Cell Plating: Seed NHE3-overexpressing cells in 96-well plates and incubate for 24 hours.

-

Dye Loading: Load cells with BCECF-AM.

-

Acid Loading: Induce intracellular acid overload.

-

Compound Incubation: Incubate cells with various concentrations of the test compound.

-

pH Recovery Measurement: Measure the change in intracellular pH upon reintroduction of sodium using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic model.

Caption: A step-by-step workflow for the in vitro NHE3 activity assay.

In Vivo Intestinal Perfusion in Rats

This protocol is a generalized procedure based on established methods for studying intestinal absorption.[12][13][14]

Objective: To measure the effect of a test compound on intestinal sodium and water absorption in a live animal model.

Materials:

-

Anesthetized rats

-

Perfusion pump

-

Krebs-Ringer buffer solution (perfusion solution)

-

Test compound

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat and expose the small intestine through a midline incision.

-

Cannulation: Isolate a segment of the intestine and insert inlet and outlet cannulae.

-

Perfusion: Perfuse the intestinal segment with the Krebs-Ringer buffer at a constant flow rate to establish a steady state.

-

Test Compound Perfusion: Switch to a perfusion solution containing the test compound.

-

Sample Collection: Collect the perfusate from the outlet cannula at timed intervals.

-

Analysis: Measure the concentrations of sodium and a non-absorbable marker in the collected samples to calculate the net water and sodium flux.

Caption: A procedural overview of the in vivo intestinal perfusion technique.

Potential Therapeutic Applications and Future Directions

The preclinical evidence for NHE3 inhibitors strongly supports their development for several clinical indications:

-

Hypertension: By reducing intestinal sodium absorption, NHE3 inhibitors offer a novel mechanism to lower blood pressure, particularly in patients with salt-sensitive hypertension.[4]

-

Constipation-Predominant Irritable Bowel Syndrome (IBS-C): Increased water content in the stool due to NHE3 inhibition can alleviate constipation and improve stool consistency.[4]

-

Hyperphosphatemia: The ability of NHE3 inhibitors to decrease paracellular phosphate absorption makes them a promising non-binder therapy for managing high phosphate levels in patients with chronic kidney disease.[4][5]

-

Heart Failure: By promoting sodium and water excretion, NHE3 inhibitors could potentially reduce fluid overload in patients with heart failure.[4]

Future research on this compound should focus on generating specific preclinical data to confirm its potency, selectivity, and efficacy in relevant animal models. Head-to-head studies with other NHE3 inhibitors will be valuable for differentiating its profile. Furthermore, exploring the long-term safety and potential off-target effects will be critical for its clinical translation.

Conclusion

This compound represents a promising therapeutic candidate within the growing class of NHE3 inhibitors. The robust preclinical data for related compounds provide a strong rationale for its development in treating a variety of disorders related to sodium and phosphate imbalance. This technical guide summarizes the current understanding of NHE3 inhibition and provides a framework for the continued preclinical evaluation of this compound and other novel molecules in this class. The continued investigation of these compounds holds the potential to deliver innovative treatments for patients with significant unmet medical needs.

References

- 1. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor Tenapanor: Two Trials in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of the Regulation of the Intestinal Na+/H+Exchanger NHE3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic and genomic evidence for an important role of the Na+/H+ exchanger 3 in blood pressure regulation and angiotensin II-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into The Critical Importance of Intratubular Na+/H+ Exchanger 3 and Its Potential Therapeutic Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of an NHE3 inhibitor in combination with an NPT2b inhibitor on gastrointestinal phosphate absorption in Rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the Na+/H+ exchanger 3 in angiotensin II-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proximal Tubule-Specific Deletion of The NHE3 (Na+/H+ Exchanger 3) in The Kidney Attenuates Angiotensin II-Induced Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coordinated epithelial NHE3 inhibition and barrier dysfunction are required for TNF-mediated diarrhea in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revistas.unav.edu [revistas.unav.edu]

- 13. ijpsonline.com [ijpsonline.com]

- 14. ijpsonline.com [ijpsonline.com]

Methodological & Application

Application Notes and Protocols for Nhe3-IN-1 Administration in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Nhe3-IN-1, a potent and selective inhibitor of the Sodium-Hydrogen Exchanger 3 (NHE3), for mouse studies. NHE3 is a key transporter in the intestines and kidneys responsible for sodium and fluid absorption.[1][2][3] Its inhibition presents a therapeutic target for conditions such as hypertension, heart failure, and constipation.[3][4]

Mechanism of Action

NHE3 is an antiporter that facilitates the exchange of extracellular sodium ions (Na+) for intracellular protons (H+).[2][5] This process is crucial for sodium reabsorption in the gut and renal proximal tubules.[1][2] this compound, by inhibiting NHE3, blocks this exchange, leading to increased sodium and water retention in the intestinal lumen and promoting their excretion.[3][6] This action can result in softer stools, increased stool frequency, and a reduction in blood pressure.[4][6]

Signaling Pathway of NHE3 Regulation